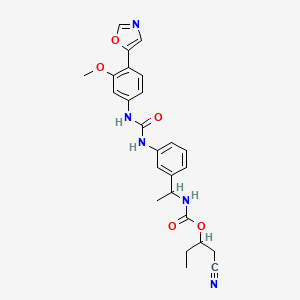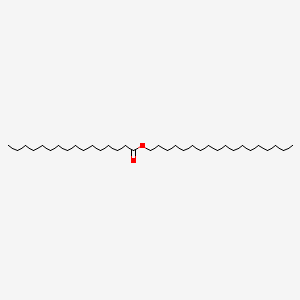
AVN-944
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AVN-944 is a small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown significant potential in inhibiting the proliferation of various hematologic and epithelial tumor cell types. It is being investigated for its therapeutic applications in cancer treatment, particularly in advanced hematologic malignancies .
准备方法
Synthetic Routes and Reaction Conditions
AVN-944 is synthesized through a series of chemical reactions that involve the selective inhibition of IMPDH. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity against IMPDH. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions to ensure high yield and purity. The process typically includes:
化学反应分析
Types of Reactions
AVN-944 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
科学研究应用
AVN-944 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of IMPDH and its effects on nucleotide biosynthesis.
Biology: In biological research, this compound is used to investigate the role of IMPDH in cell proliferation, apoptosis, and other cellular processes.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia, lymphoma, multiple myeloma, and pancreatic cancer. .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug discovery and development
作用机制
AVN-944 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of guanine nucleotide pools, which in turn affects various cellular processes, including DNA replication, RNA synthesis, and energy metabolism. The inhibition of IMPDH by this compound induces apoptosis in cancer cells, contributing to its anti-cancer activity .
相似化合物的比较
AVN-944 is unique among IMPDH inhibitors due to its potent and selective inhibition of both isoforms of IMPDH. Similar compounds include:
Mycophenolic Acid: An immunosuppressant that also inhibits IMPDH but has a different mechanism of action and therapeutic applications.
Ribavirin: An antiviral drug that inhibits IMPDH but is primarily used for the treatment of viral infections.
This compound stands out due to its broad anti-cancer activities and potential for use in multiple myeloma and acute myeloid leukemia research .
属性
CAS 编号 |
501345-02-4 |
|---|---|
分子式 |
C25H27N5O5 |
分子量 |
477.5 g/mol |
IUPAC 名称 |
[(2S)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20-/m0/s1 |
InChI 键 |
GYCPCOJTCINIFZ-JXFKEZNVSA-N |
手性 SMILES |
CC[C@@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |
规范 SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)


